molecular formula C14H15N3 B12237539 2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole

2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B12237539
M. Wt: 225.29 g/mol
InChI Key: SGZPAQYXSMEAGR-UHFFFAOYSA-N
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Description

2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that combines the structural features of pyrimidine and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under basic conditions.

    Formation of the Isoindole Ring: The isoindole ring can be synthesized via a cyclization reaction involving ortho-phthalaldehyde and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine ring structure.

    Isoindole Derivatives: Compounds such as isoindoline and isoindole-1,3-dione share the isoindole ring structure.

Uniqueness

2-(6-ethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its combination of pyrimidine and isoindole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-(6-ethylpyrimidin-4-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C14H15N3/c1-2-13-7-14(16-10-15-13)17-8-11-5-3-4-6-12(11)9-17/h3-7,10H,2,8-9H2,1H3

InChI Key

SGZPAQYXSMEAGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CC3=CC=CC=C3C2

Origin of Product

United States

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